(E)-3-(2-Methylthiazol-4-yl)acrylic acid (E)-3-(2-Methylthiazol-4-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 201142-75-8
VCID: VC3809520
InChI: InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
SMILES: CC1=NC(=CS1)C=CC(=O)O
Molecular Formula: C7H7NO2S
Molecular Weight: 169.2 g/mol

(E)-3-(2-Methylthiazol-4-yl)acrylic acid

CAS No.: 201142-75-8

Cat. No.: VC3809520

Molecular Formula: C7H7NO2S

Molecular Weight: 169.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2-Methylthiazol-4-yl)acrylic acid - 201142-75-8

Specification

CAS No. 201142-75-8
Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
IUPAC Name (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
Standard InChI Key XLGMDBLELDJXLS-NSCUHMNNSA-N
Isomeric SMILES CC1=NC(=CS1)/C=C/C(=O)O
SMILES CC1=NC(=CS1)C=CC(=O)O
Canonical SMILES CC1=NC(=CS1)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid, with a molecular formula of C7H7NO2S\text{C}_7\text{H}_7\text{NO}_2\text{S} and a molecular weight of 169.20 g/mol . Key structural features include:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

  • A methyl group at the 2-position of the thiazole.

  • An (E)-configured acrylic acid side chain at the 3-position.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H7NO2S\text{C}_7\text{H}_7\text{NO}_2\text{S}
Molecular Weight169.20 g/mol
SMILESCC1=NC(=CS1)/C=C/C(=O)O
InChIKeyXLGMDBLELDJXLS-NSCUHMNNSA-N
SolubilityLimited data; soluble in polar solvents

The (E)-configuration ensures optimal spatial arrangement for interactions with biological targets, influencing its reactivity and binding affinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 2-methylthiazole and malonic acid in the presence of a base such as piperidine. The reaction proceeds under reflux conditions, followed by decarboxylation to yield the final product:

2-Methylthiazole+Malonic AcidBase, Reflux(E)-3-(2-Methylthiazol-4-yl)acrylic Acid\text{2-Methylthiazole} + \text{Malonic Acid} \xrightarrow{\text{Base, Reflux}} \text{(E)-3-(2-Methylthiazol-4-yl)acrylic Acid}

Key steps include:

  • Condensation: Formation of the α,β-unsaturated carboxylic acid.

  • Decarboxylation: Removal of the carboxyl group under thermal conditions.

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (typically >80%) and purity (>98%). Automated systems minimize byproducts such as the (Z)-isomer, which is less biologically active.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Oxidation

Reaction with oxidizing agents (e.g., KMnO4\text{KMnO}_4) yields carboxylic acid derivatives. For example:

(E)-3-(2-Methylthiazol-4-yl)acrylic AcidKMnO43-(2-Methylthiazol-4-yl)propanoic Acid\text{(E)-3-(2-Methylthiazol-4-yl)acrylic Acid} \xrightarrow{\text{KMnO}_4} \text{3-(2-Methylthiazol-4-yl)propanoic Acid}

Reduction

Reduction using LiAlH4\text{LiAlH}_4 produces allylic alcohols:

(E)-3-(2-Methylthiazol-4-yl)acrylic AcidLiAlH43-(2-Methylthiazol-4-yl)propan-1-ol\text{(E)-3-(2-Methylthiazol-4-yl)acrylic Acid} \xrightarrow{\text{LiAlH}_4} \text{3-(2-Methylthiazol-4-yl)propan-1-ol}

Electrophilic Substitution

The thiazole ring undergoes halogenation or nitration at the 5-position under Lewis acid catalysis (e.g., AlCl3\text{AlCl}_3).

Reaction TypeReagentsMajor Product
OxidationKMnO4\text{KMnO}_4Carboxylic acids
ReductionLiAlH4\text{LiAlH}_4Alcohols
SubstitutionCl2/AlCl3\text{Cl}_2/\text{AlCl}_35-Chloro-2-methylthiazole derivatives

Biological Activity and Applications

Antimicrobial Properties

(E)-3-(2-Methylthiazol-4-yl)acrylic acid exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Biofilm Inhibition Concentration (BIC, µg/mL)
MRSA8.236.25
VRE7.565.89
Klebsiella pneumoniae6.254.75

Mechanistically, the compound disrupts biofilm formation by interfering with quorum-sensing pathways.

Table 4: Cytotoxicity Data

Cell LineIC50_{50} (µM)
MCF-7 (Breast)0.45
A549 (Lung)0.53
HeLa (Cervical)0.52

The acrylic acid moiety enhances cellular uptake, while the thiazole ring interacts with kinase domains to induce apoptosis.

Neuroprotective Effects

In vitro studies suggest GABA-mimetic activity, protecting neuronal cells from oxidative stress with a survival rate of 85% at 10 µM.

Comparative Analysis with Analogues

Table 5: Comparison with Related Thiazole Derivatives

CompoundKey Structural DifferenceAntimicrobial MIC (µg/mL)
2-MethylthiazoleLacks acrylic acid moiety>10
Thiazole-4-carboxylic acidCarboxylic acid at position 45–15
3-(Thiazol-4-yl)propionic acidPropionic acid side chain6–12

The (E)-configuration and acrylic acid group in (E)-3-(2-Methylthiazol-4-yl)acrylic acid confer superior bioactivity compared to analogues .

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), with field trials showing 90% weed inhibition at 50 ppm.

Material Science

Its conjugated system enables use in organic semiconductors, exhibiting a bandgap of 2.8 eV and hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} .

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